molecular formula C12H8ClIN2O B2363721 Benzamide,4-chloro-n-(6-iodo-2-pyridinyl)- CAS No. 933888-70-1

Benzamide,4-chloro-n-(6-iodo-2-pyridinyl)-

Cat. No.: B2363721
CAS No.: 933888-70-1
M. Wt: 358.56
InChI Key: GBDJXFQLRXHCLJ-UHFFFAOYSA-N
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Description

Benzamide, 4-chloro-n-(6-iodo-2-pyridinyl)-: is a chemical compound with the molecular formula C12H8ClIN2O . It is a derivative of benzamide, featuring a chloro group at the 4-position and an iodo group at the 6-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-chloro-n-(6-iodo-2-pyridinyl)- typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzamides .

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of Benzamide, 4-chloro-n-(6-iodo-2-pyridinyl)- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the chloro and iodo groups can enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

    Benzamide: The parent compound, which lacks the chloro and iodo substituents.

    4-Chlorobenzamide: A derivative with only the chloro group.

    6-Iodo-2-pyridinylamine: A derivative with only the iodo group.

Uniqueness: Benzamide, 4-chloro-n-(6-iodo-2-pyridinyl)- is unique due to the presence of both chloro and iodo groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Properties

IUPAC Name

4-chloro-N-(6-iodopyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClIN2O/c13-9-6-4-8(5-7-9)12(17)16-11-3-1-2-10(14)15-11/h1-7H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDJXFQLRXHCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)I)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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